
N-Boc-1,5-ジアミノペンタン
概要
説明
The compound NH2-C5-NH-Boc N-(tert-Butoxycarbonyl)-1,5-diaminopentane , is a derivative of cadaverine, a diamine with a five-carbon chain. This compound is commonly used as a PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
科学的研究の応用
NH2-C5-NH-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: As a PROTAC linker, it is used in the synthesis of molecules designed to degrade specific proteins.
Biology: It is used in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: PROTACs synthesized using NH2-C5-NH-Boc are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins.
Industry: It is used in the development of new materials and nanotechnology applications .
作用機序
The mechanism of action of NH2-C5-NH-Boc involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
生化学分析
Biochemical Properties
N-Boc-1,5-diaminopentane is commonly used as a protecting group in organic synthesis, mainly as a nitrogen protecting group and an amino protecting group . It can protect the nitrogen or amino functional groups during the synthesis of certain compounds to prevent unwanted side reactions in the reaction . By the introduction and removal of the protecting group, the reaction properties and selectivity of the compound can be controlled .
Cellular Effects
It is known that the compound plays a role in the synthesis of a supermacrocycle that self-assembles to form organic nanotubes . It is also used in the preparation of water-soluble unsymmetrical sulforhodamine fluorophores from monobrominated sulfoxanthene dye .
Molecular Mechanism
The molecular mechanism of N-Boc-1,5-diaminopentane involves its role as a protecting group in organic synthesis . It protects the nitrogen or amino functional groups during the synthesis of certain compounds, preventing unwanted side reactions . The introduction and removal of the protecting group allow for control over the reaction properties and selectivity of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 309.2°C at 760 mmHg and a flash point of 140.8°C .
Metabolic Pathways
N-Boc-1,5-diaminopentane is formed directly from lysine by decarboxylation . This process is encoded in the genome of various bacteria, suggesting a probably broader distribution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NH2-C5-NH-Boc typically involves the protection of the amine groups in cadaverine. The process begins with the reaction of cadaverine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of NH2-C5-NH-Boc follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
NH2-C5-NH-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: The Boc group is commonly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of NH2-C5-NH-Boc.
Deprotection Reactions: The major product is 1,5-diaminopentane.
類似化合物との比較
Similar Compounds
- N-Boc-1,5-diaminopentane
- N-Boc-cadaverine
- tert-Butyl (5-aminopentyl)carbamate
Uniqueness
NH2-C5-NH-Boc is unique due to its specific use as a PROTAC linker. While other Boc-protected amines can also serve as linkers, NH2-C5-NH-Boc is particularly favored for its stability and ease of synthesis. Its five-carbon chain provides an optimal length for linking the two ligands in PROTACs, making it a valuable tool in the development of protein-degrading molecules .
特性
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLOGSUBQDREOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274430 | |
| Record name | N-Boc-1,5-diaminopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51644-96-3 | |
| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,5-diaminopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


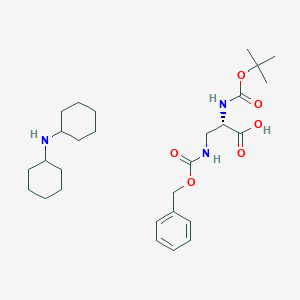

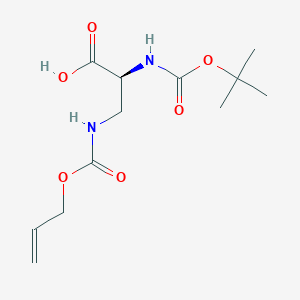
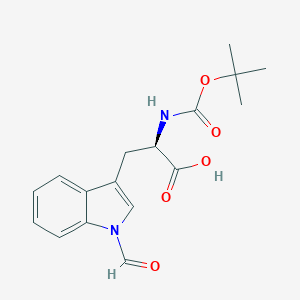
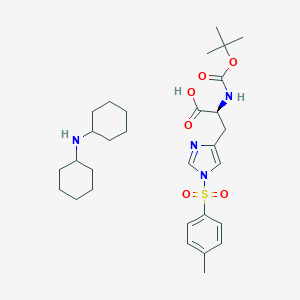



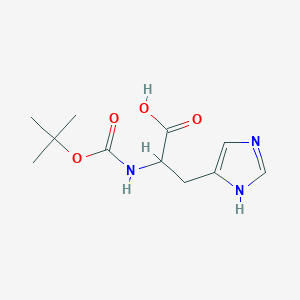
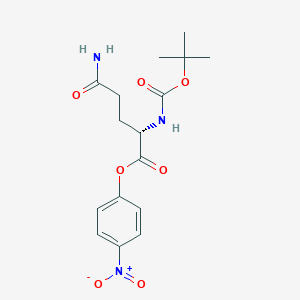
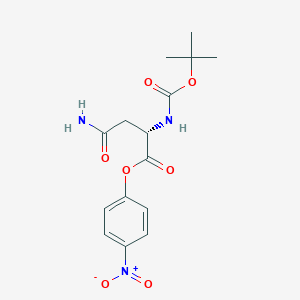
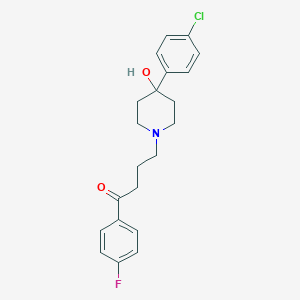
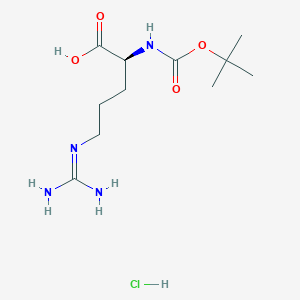
![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)